molecular formula C19H26Br2N2O7 B12425199 Ambroxol O-glucuronide-d5

Ambroxol O-glucuronide-d5

Cat. No.: B12425199
M. Wt: 559.3 g/mol
InChI Key: SWWWCJOOFQHHAM-BVVYIAMCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ambroxol O-glucuronide-d5 is a deuterated form of Ambroxol O-glucuronide, a metabolite of Ambroxol. Ambroxol is a mucolytic agent used primarily in the treatment of respiratory diseases. The deuterated form, this compound, is often used in scientific research, particularly in the field of proteomics, due to its stable isotope labeling properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ambroxol O-glucuronide-d5 involves multiple steps, starting from o-toluidine. The process includes electrophilic bromination, acetylation, radical benzylic bromination, N-alkylation, and hydrolysis . The deuterated form is achieved by incorporating deuterium atoms at specific positions in the molecule.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions: Ambroxol O-glucuronide-d5 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Ambroxol O-glucuronide-d5 is widely used in scientific research due to its stable isotope labeling properties. Its applications include:

Mechanism of Action

Ambroxol O-glucuronide-d5 exerts its effects by stimulating the synthesis and release of surfactant by type II pneumocytes. Surfactants reduce the adhesion of mucus to the bronchial wall, improving its transport and providing protection against infection and irritating agents. The compound also inhibits the nitric oxide-dependent activation of soluble guanylate cyclase, reducing inflammation and improving airway function .

Comparison with Similar Compounds

Uniqueness: Ambroxol O-glucuronide-d5 is unique due to its stable isotope labeling, making it particularly valuable in proteomics and metabolic studies. Its deuterated form provides enhanced stability and precision in tracing metabolic pathways compared to non-deuterated analogs .

Properties

Molecular Formula

C19H26Br2N2O7

Molecular Weight

559.3 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C19H26Br2N2O7/c20-9-5-8(13(22)12(21)6-9)7-23-10-1-3-11(4-2-10)29-19-16(26)14(24)15(25)17(30-19)18(27)28/h5-6,10-11,14-17,19,23-26H,1-4,7,22H2,(H,27,28)/t10?,11?,14-,15-,16+,17-,19+/m0/s1/i3D2,4D2,11D

InChI Key

SWWWCJOOFQHHAM-BVVYIAMCSA-N

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)([2H])[2H])NCC3=C(C(=CC(=C3)Br)Br)N)[2H]

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)OC3C(C(C(C(O3)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.